molecular formula C12H9NO3S2 B3085123 [(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid CAS No. 1151944-57-8

[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B3085123
CAS No.: 1151944-57-8
M. Wt: 279.3 g/mol
InChI Key: CMANXDDFFAZWJR-TWGQIWQCSA-N
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Description

[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a rhodanine-3-acetic acid (RAA) derivative synthesized via Knoevenagel condensation of RAA with benzaldehyde. First reported in 1908 , its structure was confirmed by NMR in 1982 . The compound exhibits a planar Z-configuration at the C5 position due to conjugation between the benzylidene group and the thiazolidinone core. Microwave-assisted synthesis methods have improved its yield and purity .

Properties

IUPAC Name

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S2/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMANXDDFFAZWJR-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves the reaction of thiazolidine-2,4-dione with benzaldehyde derivatives under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene moiety. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like iron(III) chloride.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the thiazolidine ring.

    Reduction: The major products are reduced forms of the benzylidene moiety.

    Substitution: The major products are substituted derivatives at the benzylidene position.

Scientific Research Applications

[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid, also known as (5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid, is a chemical compound with diverse applications, particularly in scientific research . It has a molecular weight of 279.3 g/mol and the molecular formula C12H9NO3S2 .

General Information

  • CAS Number: 82159-06-6
  • Molecular Formula: C12H9NO3S2
  • Molecular Weight: 279.3 g/mol
  • Melting Point: 240 °C
  • Synonyms: Furopelargon A, Epalrestat Impurity 21, Epalrestat Impurity 32, 4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidineacetic acid

Research Applications

This compound is primarily utilized as a research chemical . Its role as a thioxothiazolidine inhibitor of flavivirus capping enzymes suggests its potential in antiviral research . Additionally, it is explored in the context of aldose reductase inhibitors . Thiazoles, which are structurally related, have been investigated for their anticancer activity .

Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have shown promising anticancer activity in various studies . For example, compounds with a thiazolin-4-one ring system exhibit anticancer activity . Specific compounds like 20 have demonstrated activity against human glioblastoma U251 cells and human melanoma WM793 cells, potentially due to the presence of a benzofuran ring . Additionally, compounds 25a , 25b , and 26 have shown effectiveness against HCT-116, HepG2, and HT-29 cancer cell lines .

Synthesis of Thiazole Derivatives

Various methods exist for synthesizing thiazole derivatives, which underscores their importance in chemical research . These methods include reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives . Other approaches involve cyclization of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride .

Predicted Physical Properties

  • Boiling Point: 482.0±55.0 °C
  • Density: 1.54±0.1 g/cm3
  • pKa: 3.37±0.10

Mechanism of Action

The mechanism of action of [(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in the substituent at the C5 position of the thiazolidinone ring. Key comparisons include:

Substituent-Driven Lipophilicity and Bioavailability
Compound Name Substituent at C5 log k (Lipophilicity) Key Properties
[(5Z)-5-Benzylidene-…]acetic acid (Compound 1) Benzylidene 0.2276 High lipophilicity; limited antifungal activity
[(5Z)-5-(Pyridin-2-ylmethylidene)-…]acetic acid (Compound 2) Pyridin-2-ylmethylidene 0.1165 Moderate lipophilicity; potent antifungal activity against Candida spp.
[(5Z)-5-(1-Benzyl-5-bromo-2-oxoindol-3-ylidene)-…]acetic acid (Compound 2*) Bromoindolylidene N/A Antibacterial activity via MtSK inhibition
ML302 (N-(4-methylpiperazin-1-yl)-2-[(5Z)-5-(2,3,6-trichlorobenzylidene)-…] Trichlorobenzylidene N/A IMP-1 inhibition via Zn sequestration

Key Findings :

  • Lipophilicity Trends : Benzylidene derivatives (e.g., Compound 1) are more hydrophobic than heteroaromatic analogues (e.g., Compound 2), impacting membrane permeability and biodistribution .
  • Antifungal Activity : Pyridinyl derivatives (Compound 2) show superior antifungal efficacy compared to benzylidene analogues, likely due to enhanced hydrogen bonding with fungal enzymes .
  • Antibacterial Targets : Bromoindolylidene and trichlorobenzylidene derivatives exhibit activity against Mycobacterium tuberculosis and carbapenemase-producing bacteria, respectively, via distinct mechanisms (e.g., shikimic acid kinase inhibition vs. metallo-β-lactamase inhibition ).
Molecular Interactions and Structural Insights
  • Mycobacterial Targets : Molecular dynamics simulations reveal that bromoindolylidene derivatives stabilize interactions with M. tuberculosis shikimic acid kinase via hydrophobic pockets and halogen bonding .
  • Antifungal SAR : Pyridinyl substituents in Compound 2 enhance dipole-dipole interactions with fungal cytochrome P450 enzymes, whereas benzylidene derivatives lack this specificity .

Biological Activity

[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (CAS No. 82159-06-6) is a thiazolidin derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H9NO3S2
  • Molecular Weight : 279.34 g/mol
  • IUPAC Name : this compound
  • Synonyms : Furopelargon A, Epalrestat Impurity 21, among others.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidin derivatives as anticancer agents. For example, a study on thiazolidin compounds indicated that they exhibit selective cytotoxicity against various cancer cell lines, including HeLa and K562 cells. The IC50 values for these compounds ranged from 8.5 µM to 25.6 µM, demonstrating significant potency compared to standard chemotherapeutics like cisplatin .

Table 1: Cytotoxicity of Thiazolidin Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AHeLa8.9
Compound BK56214.9
Epalrestat ImpurityMDA-MB-36121.5

Antimicrobial Activity

Thiazolidin derivatives have also shown promising antimicrobial properties. In vitro studies demonstrated that certain derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. For instance, the novel compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways .
  • Enzyme Inhibition : Some derivatives have been identified as potent inhibitors of specific enzymes involved in cancer progression and inflammation, such as PTP1B .
  • Antioxidant Activity : The antioxidant properties of thiazolidin compounds may contribute to their protective effects against oxidative stress in cells .

Case Study 1: Anticancer Efficacy

In a recent investigation, a series of thiazolidin derivatives were synthesized and evaluated for their anticancer efficacy against multiple cell lines. Among them, compound 18 demonstrated the highest antiproliferative activity against lung and breast cancer cells with IC50 values significantly lower than those of conventional chemotherapeutics like irinotecan .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of various thiazolidin derivatives against clinical isolates of bacteria. The results indicated that certain compounds had a high safety index and were effective at low concentrations, suggesting their potential for development into therapeutic agents .

Q & A

Q. What are the standard synthetic routes for [(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid, and what critical parameters influence yield and purity?

The compound is synthesized via Knoevenagel condensation between rhodanine-3-acetic acid and benzaldehyde derivatives. Key parameters include:

  • Reagents : Anhydrous sodium acetate as a base, acetic acid as solvent, and precise stoichiometric ratios of reactants .
  • Conditions : Reflux at 100–120°C for 1–2 hours to ensure complete imine formation. Prolonged heating may degrade the product .
  • Purification : Recrystallization from acetic acid or DMF-ethanol mixtures yields pure compounds (e.g., 66% yield, m.p. 247–248°C) .

Q. How is the structural identity and purity of the compound validated post-synthesis?

Multiple analytical techniques are employed:

  • Chromatography : RP-HPLC with C18 columns to assess lipophilicity and purity .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzylidene proton at δ 7.5–8.0 ppm) .
  • IR : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C=S stretch) .
    • Melting Point : Sharp melting points (e.g., 247–248°C) indicate high crystallinity .

Advanced Research Questions

Q. What methodologies are used to analyze lipophilicity, and how does it correlate with biological activity?

Lipophilicity (logP) is quantified via RP-HPLC using a C18 column with methanol-water gradients. Derivatives with logP values between 2.5–3.5 exhibit optimal membrane permeability, enhancing antifungal activity against Candida spp. . For example, increased benzylidene hydrophobicity improves penetration into fungal cell walls .

Q. How do structural modifications at the benzylidene moiety influence antifungal efficacy?

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance activity against Candida tropicalis by stabilizing the thioenolate intermediate, a reactive species targeting fungal enzymes .
  • Extended conjugation (e.g., quinolinyl substituents) improves binding to microbial DNA gyrase, as shown in analogs with MIC values of 4–8 µg/mL .

Q. What crystallographic tools and software are recommended for resolving the compound’s 3D structure?

  • X-ray diffraction : Single-crystal analysis using SHELXL for refinement (e.g., PDB: 4PVO for related thiazolidine inhibitors) .
  • Visualization : ORTEP-III for generating thermal ellipsoid diagrams, critical for analyzing stereochemistry and non-covalent interactions .

Q. How can contradictions in biological activity data across studies be addressed?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antifungal testing) .
  • Purity : HPLC-grade samples (>95% purity) reduce false negatives .
  • Structural confirmation : Always validate via NMR/X-ray to rule out isomerization (e.g., Z/E configuration) .

Q. What is the proposed mechanism of action for antimicrobial activity?

The compound acts as a thioenolate precursor , hydrolyzing to (2Z)-2-sulfanylpropenoic acid, which chelates metal ions (e.g., Zn²⁺ in microbial metalloenzymes like VIM-2 β-lactamase) . This disrupts cell wall synthesis in fungi and bacteria .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

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